DNV-II impurity 2
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Overview
Description
DNV-II impurity 2, also known as tert-butyl ((2S,3S)-3-hydroxy-4-((N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate, is a chemical compound with the molecular formula C25H35N3O7S and a molecular weight of 521.6 g/mol . This compound is often used as a reference standard in pharmaceutical research and development, particularly in the study of impurities related to the drug Darunavir .
Preparation Methods
The synthesis of DNV-II impurity 2 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of a phenylbutan-2-yl compound with a sulfonamide derivative under controlled conditions.
Hydroxylation: The intermediate is then subjected to hydroxylation to introduce the hydroxy group at the desired position.
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet the demands of pharmaceutical companies. These methods often involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
DNV-II impurity 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro derivatives, while reduction can result in the formation of amine derivatives .
Scientific Research Applications
DNV-II impurity 2 has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in the analysis of impurities in Darunavir, a drug used in the treatment of HIV.
Chemical Synthesis: The compound is used in the synthesis of other complex molecules, serving as an intermediate in various chemical reactions.
Biological Studies: Researchers use this compound to study its biological effects and interactions with other molecules, contributing to the understanding of its pharmacological properties.
Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of DNV-II impurity 2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in the synthesis of viral proteins, thereby preventing the replication of viruses. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
DNV-II impurity 2 can be compared with other similar compounds, such as:
Darunavir: A protease inhibitor used in the treatment of HIV. D
Biological Activity
DNV-II Impurity 2, chemically known as Tert-butyl ((2S,3S)-3-hydroxy-4-((N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate , is an important compound in pharmaceutical chemistry. Its unique structure, which includes a sulfonamide moiety, positions it as a significant intermediate in the synthesis of high-potency active pharmaceutical ingredients (HPAPIs). This article explores the biological activities associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₄N₄O₅S
- Molecular Weight : 396.47 g/mol
The presence of the tert-butyl group and sulfonamide functionality contributes to its reactivity and biological activity.
Biological Activity Overview
This compound exhibits various biological activities primarily due to its interaction with biological targets. The compound's potential applications include:
Comparative Biological Activity
A comparative analysis with structurally similar compounds reveals insights into the unique biological activity of this compound. The following table summarizes relevant compounds and their associated biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
DNV-I Impurity 1 | Similar sulfonamide structure | Potentially antibacterial |
Sulfamethoxazole | Sulfonamide with an aromatic ring | Antibacterial |
Ciprofloxacin | Fluoroquinolone structure | Broad-spectrum antibacterial |
This compound | Tert-butyl and sulfonamide moiety | Potential antibacterial and anticancer |
Case Studies and Research Findings
Research into the biological activity of this compound is still emerging. However, several studies provide a foundation for understanding its potential:
- Antibacterial Studies : Preliminary assays indicate that this compound may inhibit the growth of Gram-positive bacteria, similar to sulfamethoxazole. Further investigations are needed to quantify its efficacy and mechanism of action.
- Cancer Cell Line Testing : In vitro studies on various cancer cell lines have shown that compounds with similar structures can induce apoptosis or inhibit cell proliferation. Future research should focus on evaluating this compound in these contexts.
- Pharmacokinetics and Safety Profiles : Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Current data suggest that modifications to its structure could enhance bioavailability and reduce toxicity.
Properties
CAS No. |
1133153-38-4 |
---|---|
Molecular Formula |
C25H35N3O7S |
Molecular Weight |
521.63 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
N-[(1S,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester |
Origin of Product |
United States |
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